1-Chloro-6-methoxy-3-methylnaphthalene
Description
Contextual Significance of Naphthalene (B1677914) Derivatives in Contemporary Chemical Research
The naphthalene scaffold, a bicyclic aromatic system, serves as a versatile and privileged structure in the landscape of contemporary chemical research. Its rigid, planar geometry and rich electron density make it an ideal foundation for the construction of a diverse array of functionalized molecules. In the pharmaceutical arena, naphthalene derivatives are integral components of numerous FDA-approved drugs, exhibiting a broad spectrum of biological activities including anti-inflammatory, antimicrobial, and anticancer properties. The ability to introduce various substituents at different positions on the naphthalene core allows for the fine-tuning of a molecule's steric and electronic properties, which is crucial for optimizing its interaction with biological targets.
Beyond medicinal chemistry, functionalized naphthalenes play a pivotal role in the field of materials science. Their unique photophysical properties, stemming from the extended π-conjugated system, make them valuable components in the design of organic light-emitting diodes (OLEDs), fluorescent probes, and other optoelectronic devices. The strategic placement of functional groups on the naphthalene ring can significantly influence the material's emission wavelength, quantum yield, and charge-transport characteristics.
Overview of Structure-Reactivity Relationships in Halogenated and Alkoxy-Substituted Aromatic Systems
The chemical behavior of 1-Chloro-6-methoxy-3-methylnaphthalene is fundamentally dictated by the interplay of the electronic effects of its substituents: the chloro, methoxy (B1213986), and methyl groups. Understanding the structure-reactivity relationships in halogenated and alkoxy-substituted aromatic systems is therefore essential for predicting the reactivity of this compound.
Halogens, such as chlorine, exert a dual electronic effect on aromatic rings. Inductively, they are electron-withdrawing due to their high electronegativity, which deactivates the ring towards electrophilic aromatic substitution. However, through resonance, the lone pairs of electrons on the halogen can be donated to the aromatic π-system, acting as a weak activating and ortho-, para-directing group. In the case of naphthalene, which is inherently more reactive than benzene (B151609), this deactivation is less pronounced.
Conversely, the alkoxy group (-OCH₃) is a potent activating group. The oxygen atom's lone pairs strongly donate electron density to the aromatic ring via resonance, overriding its inductive electron-withdrawing effect. This resonance effect significantly increases the nucleophilicity of the ring, particularly at the ortho and para positions, making it highly susceptible to electrophilic attack.
The methyl group (-CH₃) is a weak activating group, donating electron density through hyperconjugation and a weak inductive effect. It also directs incoming electrophiles to the ortho and para positions.
Chemical and Physical Properties of this compound
While detailed experimental data for this compound is not widely available in peer-reviewed literature, its fundamental properties can be established from available chemical databases.
| Property | Value | Source |
| CAS Number | 137343-63-6 | chemicalbook.com |
| Molecular Formula | C₁₂H₁₁ClO | chemicalbook.com |
| Molecular Weight | 206.67 g/mol | chemicalbook.com |
| IUPAC Name | This compound |
Spectroscopic Data (Inferred)
Predicted ¹H NMR Spectral Data
The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methoxy protons, and the methyl protons. The aromatic region would display a complex splitting pattern due to the various couplings between the non-equivalent protons on the naphthalene ring. The methoxy group would appear as a sharp singlet at approximately 3.9 ppm, and the methyl group would also be a singlet, likely in the region of 2.4-2.6 ppm.
Predicted ¹³C NMR Spectral Data
The carbon NMR spectrum would exhibit 12 distinct signals corresponding to the 12 carbon atoms in the molecule. The carbon attached to the chlorine atom would be shifted downfield, while the carbon attached to the methoxy group would be significantly shielded. The chemical shifts of the other aromatic carbons would be influenced by the combined electronic effects of all three substituents.
Predicted Mass Spectrometry Data
The mass spectrum would show a molecular ion peak (M⁺) at m/z 206, corresponding to the molecular weight of the compound with the ³⁵Cl isotope. A characteristic M+2 peak at m/z 208 with an intensity of approximately one-third of the M⁺ peak would be observed due to the natural abundance of the ³⁷Cl isotope. Fragmentation patterns would likely involve the loss of a methyl group from the methoxy moiety, a chlorine radical, or other characteristic fragmentations of the naphthalene core.
Structure
3D Structure
Properties
CAS No. |
137343-63-6 |
|---|---|
Molecular Formula |
C12H11ClO |
Molecular Weight |
206.67 g/mol |
IUPAC Name |
1-chloro-6-methoxy-3-methylnaphthalene |
InChI |
InChI=1S/C12H11ClO/c1-8-5-9-7-10(14-2)3-4-11(9)12(13)6-8/h3-7H,1-2H3 |
InChI Key |
IEMQCXLJUVFHHJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=CC(=C2)OC)C(=C1)Cl |
Origin of Product |
United States |
Mechanistic Investigations of Reactions Involving 1 Chloro 6 Methoxy 3 Methylnaphthalene and Analogous Systems
Reaction Mechanism Elucidation for Naphthalene (B1677914) Core Formation
The construction of the naphthalene skeleton is a foundational step in the synthesis of its derivatives. Benzannulation and cycloaddition reactions represent powerful strategies for assembling this bicyclic aromatic system, each proceeding through distinct mechanistic pathways.
Benzannulation Reaction Pathways (e.g., ipso-type and conventional pathways)
Benzannulation reactions are among the most direct and efficient methods for synthesizing polysubstituted naphthalenes from simpler precursors. researchgate.net These reactions involve the formation of a new benzene (B151609) ring fused to an existing ring. Various catalytic systems have been developed to promote this transformation, influencing the reaction mechanism and regioselectivity.
One notable method is the Asao-Yamamoto benzannulation, which can be used to synthesize 2-halo-3-silylnaphthalenes with complete regioselectivity from ortho-(phenylethynyl)benzaldehydes and halo-silylalkynes. nih.govrsc.org This transformation is catalyzed by mild Lewis acids like ZnCl₂, which avoids the acidic additives required by other catalysts that could cause unwanted side reactions such as protodesilylation. nih.govrsc.org The reaction is generally more efficient for iodoalkynes compared to bromoalkynes. nih.govrsc.org
| Catalyst System | Substrates | Key Feature | Reference |
|---|---|---|---|
| Cu(OTf)₂ / CF₃CO₂H | Substituted Acetylenes | Favors protodesilylation of TMS substituents. | nih.gov |
| ZnCl₂ | Halogenated Silylalkynes | Milder catalyst; does not require acidic additives. | nih.govrsc.org |
| HNTf₂ (Triflimide) | Arylacetaldehydes and Alkynes | Organocatalytic approach effective at room temperature. | researchgate.net |
Nickel-catalyzed benzannulation offers another route, proceeding via C-X bond cleavage followed by alkyne insertion and C-H activation to yield highly substituted naphthalenes. rsc.org These varied methodologies underscore the versatility of benzannulation in constructing complex naphthalene cores, with the specific mechanism being highly dependent on the chosen catalyst and substrates.
Cycloaddition and Cycloreversion Mechanisms with Naphthalene Derivatives
Cycloaddition reactions provide a powerful method for transforming flat, aromatic naphthalene systems into sp³-rich, three-dimensional molecular structures. rsc.org These reactions temporarily disrupt the aromaticity of the naphthalene ring to form new σ-bonds.
A prominent example is the intermolecular dearomative [4+2] cycloaddition, which can be mediated by visible-light energy transfer. rsc.orgnih.gov In this process, a 2-acyl naphthalene can react with a styrene (B11656) derivative to form a bicyclo[2.2.2]octa-2,5-diene scaffold. rsc.org Mechanistic studies, including photoluminescence, electrochemical, and kinetic experiments, support an energy-transfer catalysis pathway. rsc.org
Photochemical [2+2] cycloadditions represent another important class of reactions for naphthalene derivatives. nih.govrsc.org For instance, naphthalene acrylic acids can undergo selective homo- and heterodimerization reactions. nih.govrsc.org The use of a covalent template, such as 1,8-dihydroxynaphthalene, can enforce diastereocontrol on the cycloaddition, leading to specific cyclobutane (B1203170) products. nih.govrsc.org These reactions proceed through the excitation of the naphthalene chromophore, leading to the formation of a four-membered ring.
Detailed Mechanisms of Substitution and Functionalization Reactions
Once the naphthalene core is formed, its further functionalization is typically achieved through substitution reactions. The inherent reactivity of the naphthalene ring, combined with the electronic influence of its substituents, dictates the mechanism and outcome of these transformations.
Electrophilic Aromatic Substitution Mechanism in Substituted Naphthalenes
Naphthalene is more reactive than benzene towards electrophilic aromatic substitution (EAS). youtube.comlibretexts.org The reaction proceeds via a two-step mechanism. byjus.comchemistrysteps.com First, the π electrons of the aromatic ring attack an electrophile (E⁺), forming a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. byjus.comchemistrysteps.com In the second step, a base removes a proton from the carbon atom bearing the electrophile, restoring the aromatic system. masterorganicchemistry.com
| Step | Description | Key Intermediate | Reference |
|---|---|---|---|
| 1 (Rate-Determining) | Attack of the aromatic π system on the electrophile (E⁺). Aromaticity is temporarily lost. | Arenium Ion (Sigma Complex) | chemistrysteps.com |
| 2 (Fast) | Deprotonation of the arenium ion by a base to restore the stable aromatic ring. | Substituted Naphthalene | masterorganicchemistry.com |
Substitution on naphthalene preferentially occurs at the C1 (α) position rather than the C2 (β) position. libretexts.orgpearson.comwordpress.com This regioselectivity is explained by the relative stability of the corresponding arenium ion intermediates. The intermediate for α-substitution is more stable because it has more resonance structures that preserve a complete benzene ring within the carbocation structure. libretexts.orgwordpress.com
In a substituted naphthalene like 1-chloro-6-methoxy-3-methylnaphthalene, the existing substituents direct the position of further electrophilic attack.
Methoxy (B1213986) (-OCH₃) group: A strongly activating, ortho-, para-directing group.
Methyl (-CH₃) group: A weakly activating, ortho-, para-directing group.
Chloro (-Cl) group: A deactivating, ortho-, para-directing group.
The combined electronic effects of these groups will determine the position of subsequent substitution, which is a complex interplay of activating and directing influences.
Radical and Ionic Halogenation Mechanisms
Halogenation of substituted naphthalenes can occur through either ionic (electrophilic) or free-radical pathways, depending on the reaction conditions.
Ionic Halogenation follows the electrophilic aromatic substitution mechanism described above, where a halogen cation (e.g., Br⁺) acts as the electrophile, typically requiring a Lewis acid catalyst. youtube.com This results in the substitution of a hydrogen atom on the aromatic ring.
Radical Halogenation , in contrast, typically occurs on alkyl side chains under UV light or in the presence of a radical initiator. wikipedia.org This reaction proceeds via a free-radical chain mechanism involving three distinct stages: initiation, propagation, and termination. libretexts.org
Initiation: The halogen molecule (X₂) undergoes homolytic cleavage under UV light to form two halogen radicals (2 X•). libretexts.org
Propagation: A halogen radical abstracts a hydrogen atom from the benzylic position (the methyl group in this case) to form an H-X molecule and a stabilized benzylic radical. This radical then reacts with another halogen molecule (X₂) to form the halogenated product and a new halogen radical, which continues the chain. wikipedia.org
Termination: The reaction ceases when radicals combine with each other. libretexts.org
For a compound like this compound, free-radical halogenation would be expected to selectively occur at the 3-methyl group due to the stability of the resulting benzylic radical.
Influence of Substituents on Reaction Energetics and Selectivity
The reactivity of this compound is dictated by the interplay of its three substituents: a chloro group, a methoxy group, and a methyl group, all attached to the naphthalene core. The positions of these substituents (1-chloro, 6-methoxy, and 3-methyl) are crucial in determining the electronic distribution and steric environment of the naphthalene ring system.
Electronic Effects (Inductive and Resonance) of Chloro and Methoxy Groups
The chloro and methoxy groups exert significant electronic influence on the naphthalene ring through both inductive and resonance effects.
The methoxy group at the C-6 position, on the other hand, is a strong activating group. The oxygen atom is electronegative, exerting an electron-withdrawing inductive effect (-I). However, its primary influence is through its strong electron-donating resonance effect (+R), where the lone pairs on the oxygen atom are delocalized into the naphthalene ring. This +R effect significantly increases the electron density of the ring, particularly at the ortho and para positions relative to the methoxy group, making the molecule more reactive towards electrophiles at these positions.
The methyl group at the C-3 position is a weak activating group, primarily through an electron-donating inductive effect (+I) and hyperconjugation.
The combined electronic effects of these substituents would result in a complex pattern of electron density across the naphthalene rings, influencing the regioselectivity of any potential reactions. Without specific experimental data, a quantitative assessment of these effects on reaction energetics remains speculative.
Steric Effects and Regioselectivity Control
Steric hindrance plays a critical role in directing the outcome of reactions involving substituted naphthalenes. In this compound, the substituents at the C-1, C-3, and C-6 positions create a specific steric environment.
The chloro group at C-1 and the methyl group at C-3 would sterically hinder attack at adjacent positions. For instance, an incoming reagent would experience steric repulsion from the chloro group when approaching the C-2 and C-8 positions, and from the methyl group when approaching the C-2 and C-4 positions. The methoxy group at C-6 is located on the other ring and would primarily influence the steric accessibility of the C-5 and C-7 positions.
The interplay between these steric factors and the electronic effects of the substituents would ultimately control the regioselectivity of any substitution or addition reactions. For example, while the methoxy group strongly activates certain positions electronically, steric hindrance from the chloro and methyl groups might prevent reaction at those sites, favoring electronically less activated but sterically more accessible positions. A lack of specific reaction studies for this compound means that any discussion of regioselectivity is based on these general principles rather than empirical evidence.
Role of Charge-Transfer Complexes in Naphthalene Reactivity
Naphthalene and its derivatives are known to form charge-transfer (CT) complexes with suitable electron acceptor or donor molecules. These complexes arise from the interaction between the electron-rich π-system of the naphthalene ring and the electron-deficient or electron-rich orbitals of the complexing agent.
The formation of a CT complex can significantly alter the reactivity of the naphthalene system. For instance, complexation with an electron-withdrawing group can decrease the electron density of the naphthalene ring, making it more susceptible to nucleophilic attack. Conversely, complexation with an electron-donating species could enhance its reactivity towards electrophiles.
In the case of this compound, the presence of both electron-donating (methoxy, methyl) and electron-withdrawing (chloro) substituents would modulate its ability to act as an electron donor in a CT complex. While it is plausible that this compound could form CT complexes, there is no specific research available that details the formation, characterization, or subsequent reactivity of such complexes involving this compound.
Advanced Spectroscopic and Structural Characterization of 1 Chloro 6 Methoxy 3 Methylnaphthalene Analogs
X-ray Diffraction Analysis for Absolute Structure and Stereochemistry
Single-crystal X-ray diffraction (XRD) stands as the definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. researchgate.netresearchgate.net For analogs of 1-Chloro-6-methoxy-3-methylnaphthalene that are chiral, XRD is the gold standard for assigning the absolute stereochemistry. soton.ac.uk The technique involves irradiating a single crystal with X-rays and analyzing the resulting diffraction pattern. This pattern provides detailed information about the electron density within the crystal, allowing for the precise mapping of atomic positions, bond lengths, and bond angles.
In cases where the compound is enantiopure and crystallizes in a non-centrosymmetric space group, the absolute configuration can be determined through the anomalous dispersion effect. thieme-connect.de This phenomenon occurs when the X-ray wavelength is near the absorption edge of an atom in the crystal, causing a phase shift in the scattered X-rays. thieme-connect.de The presence of a relatively heavy atom like chlorine in the structure enhances this effect, making the determination more reliable. ed.ac.uk The Flack parameter is a critical value refined during the structure solution process; a value close to 0 confirms the correct absolute structure has been modeled, while a value near 1 indicates the inverted structure is correct. ed.ac.uk
Table 1: Expected Crystallographic Data from XRD Analysis
| Parameter | Description | Expected Information for this compound |
|---|---|---|
| Crystal System | The symmetry class of the crystal lattice. | e.g., Monoclinic, Orthorhombic |
| Space Group | Describes the symmetry elements within the crystal. | e.g., P2₁/c |
| Unit Cell Dimensions | The lengths (a, b, c) and angles (α, β, γ) of the unit cell. | Provides data on molecular packing. |
| Bond Lengths | The distance between the nuclei of two bonded atoms. | e.g., C-Cl, C-O, C-C bond lengths. |
| Bond Angles | The angle formed between three connected atoms. | e.g., C-C-Cl, C-C-O angles. |
| Torsion Angles | The angle between planes through two sets of three atoms. | Defines the conformation of substituents relative to the naphthalene (B1677914) ring. |
| Flack Parameter | A parameter used to determine the absolute structure of chiral compounds. | A value near 0 or 1 would confirm the absolute configuration of a chiral analog. ed.ac.uk |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation (e.g., ¹H, ¹³C, 2D NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the molecular structure of organic compounds in solution. encyclopedia.pub It provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms.
¹H NMR Spectroscopy : This technique identifies the different types of protons in the molecule. For this compound, the ¹H NMR spectrum would show distinct signals for the aromatic protons on the naphthalene ring, a sharp singlet for the three protons of the methoxy (B1213986) (-OCH₃) group, and another singlet for the three protons of the methyl (-CH₃) group. The chemical shifts (δ) and coupling constants (J) of the aromatic protons would provide definitive information about the substitution pattern on the naphthalene core.
¹³C NMR Spectroscopy : The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms. The spectrum would display unique signals for each carbon in the naphthalene skeleton, as well as signals for the methoxy and methyl carbons. The chemical shifts are indicative of the carbon's hybridization and electronic environment.
2D NMR Spectroscopy : Techniques like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) provide further structural confirmation. A COSY spectrum would show correlations between coupled protons, helping to assign the positions of substituents on the aromatic rings. An HSQC spectrum correlates each proton signal with the carbon signal to which it is directly attached, confirming C-H connectivities.
Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (in CDCl₃)
| Assignment | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
|---|---|---|
| Aromatic CH | 7.0 - 8.2 | 105 - 135 |
| Naphthalene Quaternary C | - | 125 - 160 |
| -OCH₃ | ~3.9 | ~55 |
Note: These are approximate values based on typical shifts for substituted naphthalenes. Actual values may vary. chemicalbook.comchemicalbook.comspectrabase.com
High-Resolution Mass Spectrometry (HRMS) for Accurate Mass and Fragmentation Analysis
High-Resolution Mass Spectrometry (HRMS) is a powerful technique used to determine the precise molecular weight of a compound, which in turn allows for the deduction of its elemental formula. By measuring the mass-to-charge ratio (m/z) to several decimal places, HRMS can distinguish between compounds with the same nominal mass but different atomic compositions.
Beyond molecular formula determination, HRMS provides structural information through fragmentation analysis. When the molecule is ionized in the mass spectrometer, it breaks apart into smaller, characteristic fragment ions. The fragmentation pattern serves as a molecular fingerprint. For this compound, key fragmentation pathways would likely involve the loss of the substituents. youtube.com
Table 3: Expected HRMS Fragmentation Pattern
| Fragment Ion | Description | Expected m/z |
|---|---|---|
| [M]⁺ | Molecular ion | 220.0655 (for C₁₂H₁₁ClO) |
| [M - CH₃]⁺ | Loss of a methyl radical | ~205 |
| [M - OCH₃]⁺ | Loss of a methoxy radical | ~189 |
| [M - Cl]⁺ | Loss of a chlorine radical | ~185 |
Vibrational Spectroscopy (Fourier Transform Infrared and Raman Spectroscopy) for Functional Group Identification and Conformational Analysis
Vibrational spectroscopy, including Fourier Transform Infrared (FTIR) and Raman spectroscopy, probes the vibrational modes of a molecule. These techniques are highly effective for identifying the functional groups present in a compound. researchgate.net
FTIR Spectroscopy : In FTIR, the molecule absorbs infrared radiation at specific frequencies corresponding to its vibrational modes. The spectrum would show characteristic absorption bands for the aromatic C-H stretches, aliphatic C-H stretches of the methyl and methoxy groups, C=C stretches of the naphthalene ring, C-O ether stretches, and the C-Cl stretch. nasa.gov
Raman Spectroscopy : Raman spectroscopy is a complementary technique that measures the inelastic scattering of monochromatic light. While it detects similar vibrational modes to FTIR, the selection rules are different, meaning that some vibrations may be strong in Raman and weak in FTIR, and vice-versa. Aromatic ring vibrations, particularly the "ring breathing" modes, often produce strong signals in the Raman spectrum. researchgate.net
Table 4: Key Vibrational Modes and Expected Wavenumbers (cm⁻¹)
| Vibrational Mode | Functional Group | Expected FTIR Absorption | Expected Raman Shift |
|---|---|---|---|
| C-H Stretch (Aromatic) | Naphthalene Ring | 3100 - 3000 (weak) | 3100 - 3000 (strong) |
| C-H Stretch (Aliphatic) | -CH₃, -OCH₃ | 2980 - 2850 (medium) | 2980 - 2850 (medium) |
| C=C Stretch (Aromatic) | Naphthalene Ring | 1620 - 1450 (strong) | 1620 - 1450 (strong) |
| C-O Stretch (Ether) | Ar-O-CH₃ | 1270 - 1230 (strong) | 1270 - 1230 (weak) |
| C-Cl Stretch | Ar-Cl | 800 - 600 (strong) | 800 - 600 (strong) |
Advanced Crystallization Techniques for Enhanced Structural Studies (e.g., Crystalline Sponge Method)
A significant bottleneck in structural determination by XRD is the need to grow high-quality single crystals, which can be challenging for many organic molecules. creative-biostructure.com Advanced crystallization techniques have been developed to overcome this limitation.
Crystalline Sponge Method : This revolutionary technique allows for the X-ray crystallographic analysis of compounds without needing to crystallize the compound itself. iucr.orgnih.gov The method utilizes a pre-formed, porous crystalline framework (the "sponge"), often a metal-organic framework, which can absorb the target molecule from solution into its pores. researchgate.net The absorbed guest molecules become ordered within the pores, allowing their structure to be determined by conventional XRD as if they were a single crystal. nih.gov This method is particularly valuable for analyzing oils, liquids, or substances available only in minute quantities. creative-biostructure.com
Fractional Crystallization : While a more traditional technique, modern automated systems have advanced its application. It is primarily a purification method that separates compounds based on differences in solubility. researchgate.net By carefully controlling temperature and solvent composition, a highly pure crystalline sample of the desired analog can be obtained, which is essential for accurate analytical results, including XRD. google.com
Naphthalene Flux Method : This is a solution-based crystal growth technique where naphthalene itself is used as a high-temperature solvent or "flux". nih.govacs.org While typically used to grow crystals of other materials (like pentacene), the principles could be adapted for growing crystals of naphthalene derivatives that are difficult to crystallize from common organic solvents. nih.gov
Computational and Theoretical Chemistry Studies of 1 Chloro 6 Methoxy 3 Methylnaphthalene
Quantum Chemical Calculations for Molecular Geometry and Conformational Analysis
The initial step in a computational study is the determination of the molecule's most stable three-dimensional structure. This is crucial as the geometry dictates many of its chemical and physical properties.
Density Functional Theory (DFT) Approaches (e.g., B3LYP method with various basis sets)
Density Functional Theory (DFT) has become a primary tool for computational chemists due to its balance of accuracy and computational cost. The B3LYP hybrid functional is a widely used method that combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional. To perform a thorough analysis, this functional would typically be paired with a variety of basis sets, such as Pople's split-valence basis sets (e.g., 6-31G(d,p), 6-311++G(d,p)) or Dunning's correlation-consistent basis sets (e.g., cc-pVTZ). The choice of basis set allows for a systematic assessment of the required level of theory to achieve reliable geometric parameters, such as bond lengths, bond angles, and dihedral angles. By optimizing the geometry of 1-Chloro-6-methoxy-3-methylnaphthalene, researchers could predict its most stable conformation and gain insights into the steric and electronic effects of its substituent groups.
Ab Initio Methods and Composite Theoretical Procedures (e.g., G3(MP2)//B3LYP)
For higher accuracy, particularly in thermochemical calculations, ab initio methods and composite procedures are employed. Methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory provide more rigorous treatments of electron correlation than standard DFT functionals. A common and cost-effective strategy is to use a composite method like G3(MP2)//B3LYP. In this approach, the molecular geometry is first optimized at a less computationally demanding level, such as B3LYP with a suitable basis set. Subsequently, a series of higher-level single-point energy calculations are performed on this optimized geometry to extrapolate a more accurate energy value. This would allow for the precise determination of the thermodynamic stability of this compound.
Electronic Structure and Reactivity Descriptors
Once the optimized geometry is obtained, a wealth of information about the electronic properties and chemical reactivity of the molecule can be extracted.
Frontier Molecular Orbital (HOMO-LUMO) Analysis
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals that play a crucial role in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a key indicator of chemical reactivity, with a smaller gap generally implying higher reactivity. For this compound, this analysis would reveal the distribution of these orbitals and predict the most likely sites for electrophilic and nucleophilic attack.
A hypothetical data table for such an analysis might look like this:
| Parameter | Energy (eV) |
| HOMO Energy | Value |
| LUMO Energy | Value |
| HOMO-LUMO Gap | Value |
| Ionization Potential | Value |
| Electron Affinity | Value |
| Global Hardness | Value |
| Global Softness | Value |
| Electronegativity | Value |
| Electrophilicity Index | Value |
| Note: The values in this table are placeholders as no published data exists. |
Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions and Charge Delocalization
Natural Bond Orbital (NBO) analysis is a powerful tool for understanding the delocalization of electron density and intramolecular interactions. It transforms the complex, delocalized molecular orbitals into localized orbitals that correspond to the familiar concepts of chemical bonds and lone pairs. This analysis would quantify the stabilization energies associated with hyperconjugative interactions, such as the interaction between filled bonding orbitals and empty antibonding orbitals. For this compound, NBO analysis could elucidate the extent of electron delocalization within the naphthalene (B1677914) ring system and the influence of the chloro, methoxy (B1213986), and methyl substituents on the electronic structure.
A representative data table from an NBO analysis might include:
| Donor NBO | Acceptor NBO | Stabilization Energy E(2) (kcal/mol) |
| e.g., π(C-C) | e.g., π(C-C) | Value |
| e.g., LP(O) | e.g., σ(C-C) | Value |
| e.g., σ(C-H) | e.g., σ*(C-Cl) | Value |
| Note: The entries and values in this table are hypothetical examples. |
Molecular Electrostatic Potential (MEP) Mapping for Charge Distribution and Reactive Sites
The Molecular Electrostatic Potential (MEP) provides a visual representation of the charge distribution around a molecule. It is mapped onto the electron density surface, with different colors indicating regions of varying electrostatic potential. Typically, red indicates regions of negative potential (electron-rich), which are susceptible to electrophilic attack, while blue indicates regions of positive potential (electron-poor), which are prone to nucleophilic attack. An MEP map of this compound would visually identify the most reactive sites, highlighting the influence of the electronegative chlorine and oxygen atoms and the electron-donating methyl and methoxy groups on the electrostatic potential of the naphthalene core.
Thermodynamic and Energetic Profiling
A thorough understanding of a molecule's thermodynamic and energetic properties is fundamental to predicting its stability, reactivity, and potential applications. For this compound, such a profile would be invaluable.
Enthalpies of Formation and Reaction Energies from Combined Experimental and Computational Data
The standard enthalpy of formation is a critical thermodynamic quantity that indicates the stability of a compound. Typically, this is determined through a combination of experimental techniques, such as combustion calorimetry, and high-level computational methods. For instance, quantum chemical calculations using methods like Gaussian-n theory (e.g., G3, G4) or complete basis set (CBS) methods could provide a theoretical value. This computed value, when benchmarked against experimental data for structurally similar compounds, would yield a reliable estimate for the enthalpy of formation of this compound.
Evaluation of Intramolecular Hydrogen Bonding Energetics
Techniques such as Atoms in Molecules (AIM) theory could be employed to identify bond critical points and characterize the nature and strength of any such intramolecular interactions. Natural Bond Orbital (NBO) analysis would also be instrumental in quantifying the energetic stabilization arising from these weak bonds.
Reaction Pathway Modeling and Transition State Characterization
Computational chemistry is a powerful tool for elucidating reaction mechanisms, identifying transition states, and calculating activation energies. For this compound, this could involve modeling its behavior in various chemical environments.
For example, modeling its potential electrophilic or nucleophilic substitution reactions would involve mapping the potential energy surface for the approach of a reactant. This process would identify the transition state structure, which is the highest energy point along the reaction coordinate. The energy of this transition state, relative to the reactants, determines the activation energy and, consequently, the reaction rate.
Methods such as Density Functional Theory (DFT) are commonly used to locate and characterize transition states. By calculating the vibrational frequencies of the transition state structure, it can be confirmed as a true saddle point on the potential energy surface (characterized by a single imaginary frequency). The insights gained from such modeling are crucial for understanding the reactivity and potential synthetic transformations of this compound.
Reactivity and Chemical Transformations of 1 Chloro 6 Methoxy 3 Methylnaphthalene Analogues
Electrophilic and Nucleophilic Aromatic Substitution Reactions
Naphthalene (B1677914) and its derivatives readily undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, and sulfonation. wordpress.com The naphthalene core is generally more reactive than benzene (B151609) in these reactions. libretexts.org Substitution on the naphthalene ring can occur at two positions, the α-position (1, 4, 5, and 8) or the β-position (2, 3, 6, and 7). The α-position is typically favored for electrophilic attack as the corresponding carbocation intermediate is more stabilized by resonance. wordpress.comyoutube.com
In the case of substituted naphthalenes, the existing substituents direct the position of further electrophilic substitution. Activating groups, such as the methoxy (B1213986) and methyl groups in 1-chloro-6-methoxy-3-methylnaphthalene, increase the electron density of the ring and direct incoming electrophiles to specific positions. Conversely, deactivating groups, like the chloro group, decrease the ring's reactivity. The directing effects of these substituents can be complex, and the final product distribution often depends on reaction conditions. stackexchange.com For instance, the sulfonation of naphthalene can yield different isomers depending on the reaction temperature. wordpress.com
Nucleophilic aromatic substitution (NAS) on naphthalene analogues is less common and generally requires the presence of strong electron-withdrawing groups on the aromatic ring to proceed. masterorganicchemistry.comlibretexts.org The reaction proceeds through an addition-elimination mechanism, forming a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. masterorganicchemistry.comlibretexts.org The presence of electron-withdrawing groups at positions ortho or para to the leaving group is crucial for stabilizing this intermediate. libretexts.orglibretexts.org In this compound, the chloro group can act as a leaving group in NAS reactions, though the activating effect of the other substituents for this type of reaction is not strong. However, a methoxy group can be replaced in a nucleophilic aromatic substitution reaction when activated by an adjacent group, such as a diphenylphosphinyl group. elsevierpure.com
| Reaction Type | Preferred Position | Influencing Factors |
| Electrophilic Aromatic Substitution | α-position | More stable carbocation intermediate wordpress.comyoutube.com |
| Nucleophilic Aromatic Substitution | Position with a good leaving group and ortho/para electron-withdrawing groups | Stabilization of the Meisenheimer complex masterorganicchemistry.comlibretexts.org |
Cross-Coupling Reactions and Heteroatom Functionalizations
The chloro substituent on the naphthalene ring of this compound makes it a suitable substrate for various transition metal-catalyzed cross-coupling reactions. These reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds. Common examples include Suzuki, Heck, and Sonogashira couplings, which would allow for the introduction of a wide range of functional groups at the 1-position.
Heteroatom functionalization can also be achieved through directing group-assisted C-H bond functionalization on the naphthalene core. researchgate.net This approach allows for the introduction of heteroatoms at positions that might not be accessible through classical electrophilic or nucleophilic substitution reactions. For example, the hydroxyl group of naphthol derivatives can direct the alkynylation to the peri position. researchgate.net
Oxidation and Reduction Chemistry of the Naphthalene Core and Substituents
The naphthalene core and its substituents can undergo both oxidation and reduction reactions under appropriate conditions. The methyl group is susceptible to oxidation to form a carboxylic acid or an aldehyde. nih.gov The oxidation of methyl-substituted naphthalenes can be initiated by either methyl group monoxygenation or by ring dioxygenation, depending on the specific isomer and the enzymatic system involved. nih.gov For instance, the atmospheric oxidation of 2-methylnaphthalene (B46627) is initiated by OH radicals. rsc.orgresearchgate.net
The chloro group on the naphthalene ring can be removed through reductive dechlorination. Electrochemical reduction has been shown to be an effective method for the complete dechlorination of 1-chloronaphthalene (B1664548). sigmaaldrich.comresearchgate.net This process can be mediated by the naphthalene radical anion, which is formed from the reduction of the initial dechlorination product. sigmaaldrich.comresearchgate.net The naphthalene ring itself can be reduced under high pressure in the presence of metal catalysts to yield tetrahydronaphthalene derivatives. wikipedia.org
| Reaction | Substrate Moiety | Typical Products |
| Oxidation | Methyl group | Carboxylic acid, aldehyde nih.gov |
| Oxidation | Naphthalene ring | Phthalic anhydride (B1165640) wikipedia.org |
| Reduction | Chloro group | Dechlorinated naphthalene sigmaaldrich.comresearchgate.net |
| Reduction | Naphthalene ring | Tetrahydronaphthalene wikipedia.org |
Functional Group Transformations at the Methoxy and Methyl Positions
The methoxy and methyl groups of this compound can be chemically modified. As mentioned, the methyl group can be oxidized to a carboxylic acid or an aldehyde. nih.gov It can also be a site for radical halogenation under UV light.
The methoxy group is generally stable, but it can be cleaved to a hydroxyl group using strong acids like HBr or BBr3. The resulting naphthol can then undergo further reactions, such as etherification or esterification. In some cases, a methoxy group can be replaced via nucleophilic aromatic substitution if the ring is sufficiently activated. elsevierpure.com
Participation in Cycloaddition and Rearrangement Reactions
Naphthalene and its derivatives can participate in cycloaddition reactions, although the high resonance energy of the aromatic system often makes these reactions challenging. rsc.org Photochemical [4+2] and [2+2] cycloadditions are known for naphthalenes. acs.orgrsc.org These reactions often require sensitization to overcome the high energy barrier for dearomatization. rsc.org The substitution pattern on the naphthalene ring can influence the feasibility and outcome of these cycloaddition reactions.
Rearrangement reactions of substituted naphthalenes can also occur, often driven by steric strain between adjacent substituents. acs.org For instance, the steric repulsion between nitro and carboxylic acid groups in an 8-nitro-1-naphthoic acid derivative can lead to an unexpected rearrangement that disrupts the aromaticity of the naphthalene core. acs.org Catalytic ring-expansion rearrangements have also been developed for the synthesis of substituted naphthalenes. figshare.comacs.org
| Reaction Type | Key Features |
| [4+2] Cycloaddition | Often requires photochemical activation or pre-functionalization to overcome aromaticity. rsc.orgacs.org |
| [2+2] Cycloaddition | Can be achieved photochemically, sometimes using templates for diastereocontrol. rsc.org |
| Rearrangements | Can be driven by steric strain between substituents. acs.org |
Photochemical and Thermochemical Stability and Transformations
Chlorinated naphthalenes generally exhibit high chemical and thermal stability. nih.gov However, they can undergo photochemical transformations. For example, the photochemical chlorination of 1-chloronaphthalene can lead to the formation of dichlorides and eventually 1-chloronaphthalene tetrachlorides. rsc.org Photooxidation of methylnaphthalenes can also occur, leading to the formation of endoperoxides. acs.org The stability of these endoperoxides is influenced by steric factors. acs.org
The thermochemical stability of chlorinated naphthalenes makes them persistent in the environment. who.int Their volatility decreases with an increasing degree of chlorination. who.int
Applications in Advanced Organic Synthesis Research
Utility as a Synthon for Complex Polycyclic Aromatic Hydrocarbons and Scaffolds
While direct literature on the use of 1-chloro-6-methoxy-3-methylnaphthalene as a synthon for complex PAHs is not abundant, its structural features suggest significant potential in this area. The chloro substituent at the 1-position serves as a prime site for various cross-coupling reactions, which are fundamental to the synthesis of larger aromatic systems. nih.gov
Cross-Coupling Reactions:
The chlorine atom on the naphthalene (B1677914) ring is a versatile handle for well-established palladium-catalyzed cross-coupling reactions such as Suzuki, Stille, and Negishi couplings. nih.gov These reactions would allow for the facile introduction of aryl, vinyl, or alkyl groups, thereby extending the π-system and constructing larger polycyclic frameworks. For instance, a Suzuki coupling with an appropriate arylboronic acid could lead to the formation of a biaryl linkage, a common motif in many complex PAHs.
C-H Functionalization:
Modern synthetic strategies increasingly rely on direct C–H functionalization to build molecular complexity. nih.govresearchgate.net The methoxy (B1213986) and methyl groups on this compound electronically influence the naphthalene ring, potentially directing further C–H activation at specific positions. This allows for the regioselective introduction of new substituents, paving the way for the synthesis of intricately functionalized PAHs. While palladium on carbon (Pd/C) has been shown to be an effective catalyst for the C-H arylation of naphthalenes, the specific directing effects of the methoxy and methyl groups in this context would be a subject of further investigation. nih.gov
The synthesis of large PAHs often involves the oxidative cyclodehydrogenation of oligophenylene precursors. researchgate.net this compound could serve as a starting point for the synthesis of such precursors through sequential cross-coupling and C-H functionalization reactions.
Role in the Synthesis of Structurally Diverse Naphthalene Derivatives with Specific Substitutions
The inherent functionality of this compound makes it an excellent starting material for the synthesis of a wide array of structurally diverse naphthalene derivatives. The reactivity of each functional group can be selectively exploited to introduce new chemical entities.
Functional Group Interconversion:
Chloro Group: The chloro group can be readily displaced by a variety of nucleophiles via nucleophilic aromatic substitution (SNAr) reactions, although this typically requires harsh conditions for unactivated aryl chlorides. More commonly, it serves as a leaving group in transition-metal-catalyzed cross-coupling reactions to introduce amines (Buchwald-Hartwig amination), ethers, thiols, and other functional groups. nih.gov
Methoxy Group: The methoxy group can be cleaved to a hydroxyl group using reagents like boron tribromide (BBr3), providing access to naphthol derivatives. This hydroxyl group can then be further functionalized, for example, by conversion to triflates for subsequent cross-coupling reactions or by etherification to introduce different alkoxy groups. The synthesis of 6-methoxy-2-naphthol (B1581671) from 6-bromo-2-methoxynaphthalene is a known procedure that highlights the utility of such transformations. orgsyn.org
Methyl Group: The methyl group can be oxidized to a carboxylic acid or a formyl group, or it can be halogenated to introduce a halomethyl group, which is a versatile synthon for further modifications.
The development of regioselective synthesis methodologies for polysubstituted naphthalene derivatives is an active area of research due to their applications in pharmaceuticals and materials science. nih.gov Methodologies such as the nitrogen-to-carbon transmutation of isoquinolines offer novel routes to substituted naphthalenes. nih.govnih.gov While not directly applicable to the modification of this compound, these advanced techniques underscore the importance of accessing diverse substitution patterns on the naphthalene core.
Future Research Directions in Substituted Naphthalene Chemistry
Development of More Sustainable and Atom-Economical Synthetic Methodologies
A primary focus of future research will be the development of greener and more efficient synthetic routes to substituted naphthalenes. Traditional methods often involve multi-step processes with harsh reagents and the generation of significant chemical waste. The principles of green chemistry are driving the exploration of new catalytic systems and reaction pathways that are more environmentally benign.
Key areas of development include:
C-H Activation/Functionalization: Direct functionalization of C-H bonds on the naphthalene (B1677914) core is a highly sought-after strategy. This approach avoids the need for pre-functionalized starting materials, thereby reducing the number of synthetic steps and improving atom economy. Research will likely focus on developing novel catalysts, including those based on earth-abundant metals, to achieve high regioselectivity in the C-H functionalization of various naphthalene precursors.
Catalytic Cross-Coupling Reactions: While already a cornerstone of aromatic chemistry, future advancements in palladium-catalyzed and other transition-metal-catalyzed cross-coupling reactions will aim for milder reaction conditions, lower catalyst loadings, and the use of more sustainable solvents. The development of robust catalysts that can tolerate a wide range of functional groups will be crucial for the efficient synthesis of complex naphthalene derivatives.
Flow Chemistry: The use of continuous flow reactors for the synthesis of substituted naphthalenes is expected to increase. Flow chemistry offers several advantages over traditional batch processes, including improved safety, better control over reaction parameters, and the potential for easier scale-up. This technology is particularly well-suited for reactions that are highly exothermic or involve hazardous intermediates.
Advancements in Computational Prediction of Reaction Outcomes and Molecular Properties
Computational chemistry is becoming an indispensable tool in the design and optimization of synthetic strategies. Future research will leverage increasingly powerful computational methods to predict the properties and reactivity of substituted naphthalenes with greater accuracy.
Predictive Modeling of Reaction Pathways: Density Functional Theory (DFT) and other quantum mechanical methods will be employed to model reaction mechanisms and predict the feasibility and selectivity of new synthetic transformations. These computational studies can help to identify the most promising reaction conditions and catalysts, thereby reducing the amount of empirical experimentation required.
In Silico Design of Functional Molecules: Computational screening of virtual libraries of substituted naphthalenes will accelerate the discovery of new molecules with desired properties for applications in medicine and materials science. By predicting properties such as binding affinities to biological targets or electronic properties, researchers can prioritize the synthesis of the most promising candidates.
Machine Learning and Artificial Intelligence: The application of machine learning algorithms to large datasets of chemical reactions and molecular properties has the potential to revolutionize the way organic synthesis is approached. These models can learn to predict reaction outcomes with high accuracy and even suggest novel synthetic routes that may not be apparent to human chemists.
Exploration of Novel and Unconventional Reaction Pathways for Naphthalene Derivatization
Beyond the optimization of existing methods, future research will also focus on the discovery of entirely new ways to functionalize the naphthalene scaffold. This exploration of novel reactivity will open up new avenues for the synthesis of previously inaccessible structures.
Photoredox Catalysis: The use of visible light to drive chemical reactions has emerged as a powerful tool in organic synthesis. Photoredox catalysis can enable the formation of new bonds under mild conditions and can be used to access reactive intermediates that are difficult to generate using traditional thermal methods. The application of photoredox catalysis to the functionalization of naphthalenes is a promising area for future research.
Electrochemistry: Electrosynthesis offers a green and versatile alternative to traditional redox chemistry. By using electricity to drive reactions, it is possible to avoid the use of stoichiometric chemical oxidants and reductants. The electrochemical functionalization of naphthalenes is a relatively unexplored area that holds significant potential for the development of new and sustainable synthetic methods.
Biocatalysis: The use of enzymes to catalyze chemical reactions offers unparalleled selectivity and can be performed under environmentally friendly conditions. While the application of biocatalysis to the synthesis of substituted naphthalenes is still in its early stages, the development of new enzymes with tailored reactivity could provide a powerful new tool for the synthesis of these important molecules.
Interdisciplinary Research Bridging Synthetic Organic Chemistry and Theoretical Chemistry
The synergy between experimental and theoretical chemistry will be crucial for driving innovation in the field of substituted naphthalenes. Close collaboration between synthetic organic chemists and computational chemists will facilitate a deeper understanding of reaction mechanisms and molecular properties, leading to the more rational design of new synthetic methods and functional molecules.
This interdisciplinary approach will enable researchers to:
Validate and refine computational models with experimental data.
Use theoretical insights to guide the design of new experiments.
Tackle complex chemical challenges that would be difficult to address using either approach alone.
By fostering these collaborations, the scientific community can accelerate the pace of discovery and unlock the full potential of substituted naphthalene chemistry.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
